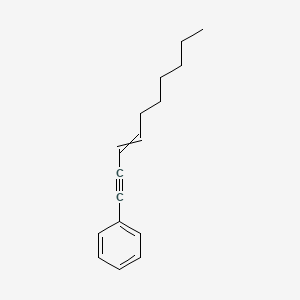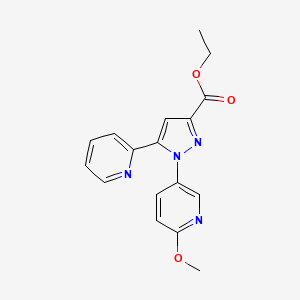
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C10H10O3. It contains both an aldehyde and a ketone functional group, making it a versatile reagent in organic synthesis. This compound is often used in the modification of amino acids and peptides, particularly in the study of protein structures and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of 4-(methoxymethyl)acetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . Another method includes the ozonolysis of phenylacrolein acetals followed by treatment with hydrazides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Selenium dioxide or copper(II) acetate in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the aldehyde and ketone functional groups. In biological systems, it can modify amino acids such as arginine, affecting protein function and structure . The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparación Con Compuestos Similares
Similar Compounds
Phenylglyoxal: Similar structure but lacks the methoxymethyl group.
Methylglyoxal: Contains a methyl group instead of the phenyl group.
Benzil: Contains two ketone groups instead of an aldehyde and a ketone.
Uniqueness
2-(4-(Methoxymethyl)phenyl)-2-oxoacetaldehyde is unique due to the presence of the methoxymethyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable reagent in both synthetic and analytical chemistry.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-[4-(methoxymethyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H10O3/c1-13-7-8-2-4-9(5-3-8)10(12)6-11/h2-6H,7H2,1H3 |
Clave InChI |
SHQWKGIFOBSANM-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-](/img/structure/B8636870.png)













